

Application Notes and Protocols for Measuring CCR2 Inhibition with PF-4136309

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Compound of Interest

Compound Name: PF-4136309

Cat. No.: B610031

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Introduction

The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathogenesis of various inflammatory and autoimmune diseases, as well as cancer. **PF-4136309** is a potent and selective antagonist of CCR2, inhibiting the binding of CCL2 and subsequent downstream signaling.^{[1][2][3][4]} These application notes provide detailed protocols for cell-based assays to characterize the inhibitory activity of **PF-4136309** on the CCR2 pathway.

Quantitative Data Summary

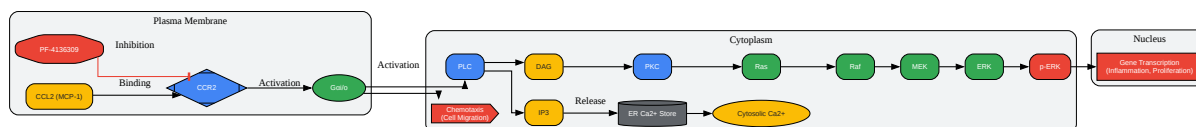
The inhibitory activity of **PF-4136309** has been characterized across various assays, demonstrating its potency and selectivity for CCR2.

Parameter	Species	Assay Type	IC50 Value
CCR2 Inhibition	Human	Radioligand Binding	5.2 nM
Mouse	Radioligand Binding	17 nM	5.2 nM
Rat	Radioligand Binding	13 nM	
Functional Inhibition	Human	Chemotaxis	3.9 nM
Human	Whole Blood Assay	19 nM	3.9 nM
Mouse	Chemotaxis	16 nM	
Rat	Chemotaxis	2.8 nM	
Human	Calcium Mobilization	3.3 nM	3.3 nM
Human	ERK Phosphorylation	0.5 nM	
Off-Target Activity	Human	hERG Potassium Current	20 µM

Table 1: Summary of in vitro potency of **PF-4136309**. Data compiled from multiple sources.[\[1\]](#)
[\[5\]](#)

CCR2 Signaling Pathway

The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This ultimately leads to cellular responses such as chemotaxis, calcium mobilization, and the activation of proliferative pathways like the ERK/MAPK pathway. **PF-4136309** acts by blocking the initial ligand-receptor interaction.



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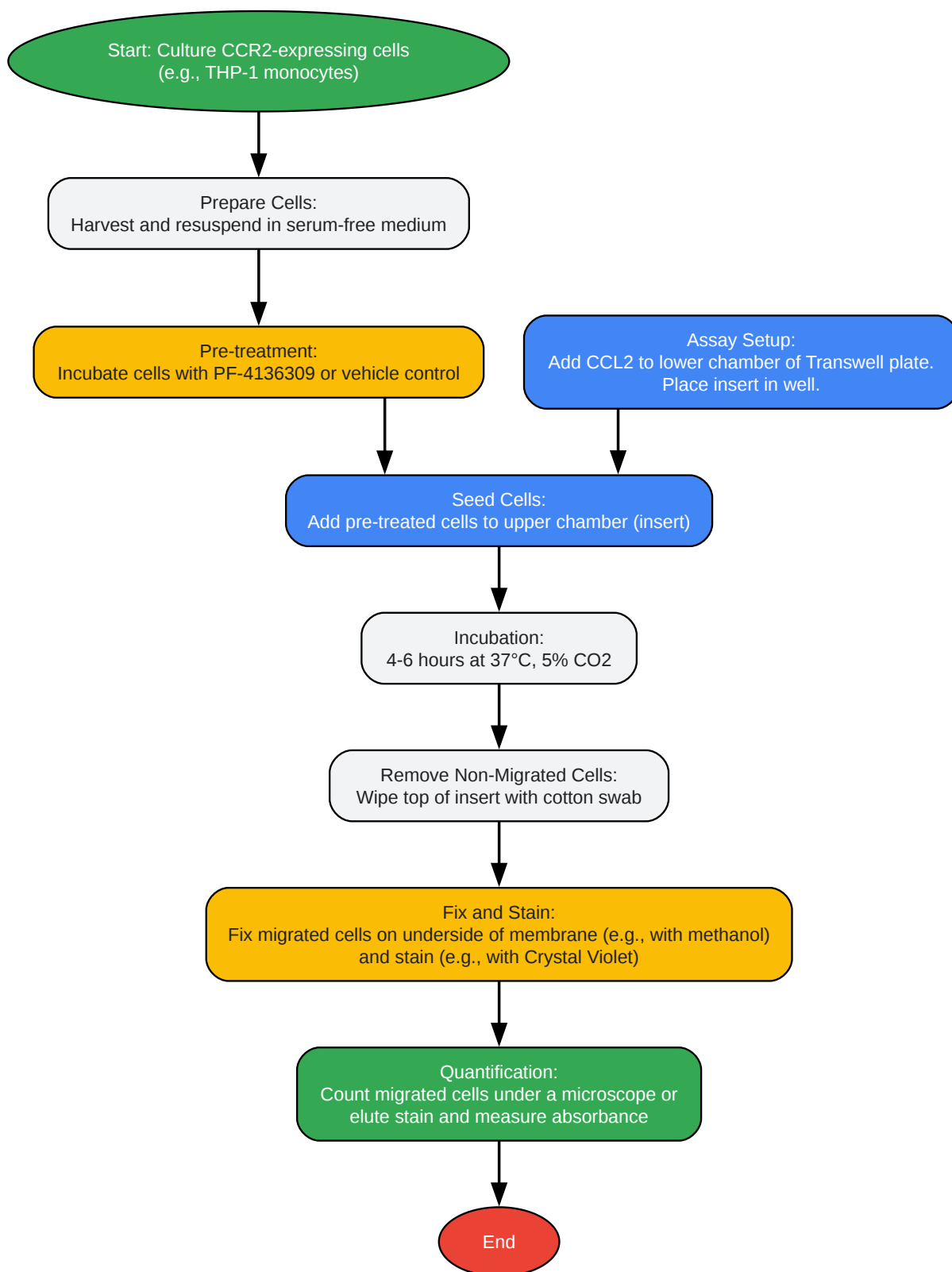
Figure 1: Simplified CCR2 signaling pathway and the inhibitory action of **PF-4136309**.

Experimental Protocols

Chemotaxis Assay

This assay measures the ability of **PF-4136309** to inhibit the directional migration of CCR2-expressing cells towards a CCL2 gradient.

Experimental Workflow:



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Figure 2: Experimental workflow for the CCR2 chemotaxis assay.

Materials:

- CCR2-expressing cells (e.g., THP-1 human monocytic cell line)[6][7][8]
- RPMI 1640 medium with and without Fetal Bovine Serum (FBS)
- Recombinant Human CCL2 (MCP-1)
- **PF-4136309**
- Vehicle control (e.g., DMSO)
- Transwell inserts (5 or 8 μ m pore size) and 24-well plates
- Fixation solution (e.g., Methanol)
- Staining solution (e.g., 0.5% Crystal Violet in 25% Methanol)
- Destaining solution (e.g., 10% acetic acid)
- Microscope or microplate reader

Protocol:

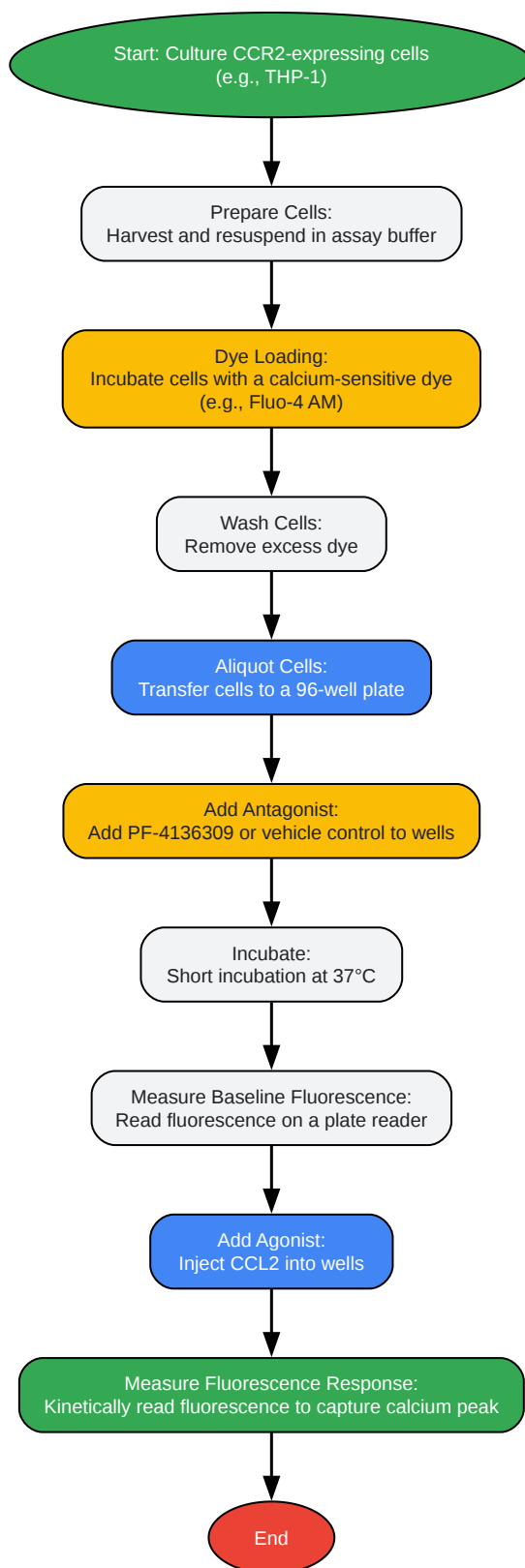
- Cell Preparation: Culture THP-1 cells in RPMI 1640 supplemented with 10% FBS. Prior to the assay, serum-starve the cells for 4-6 hours in RPMI 1640 with 0.5% FBS. Harvest cells and resuspend in serum-free RPMI 1640 at a concentration of 1×10^6 cells/mL.[5]
- Compound Preparation: Prepare a stock solution of **PF-4136309** in DMSO. Create a serial dilution of **PF-4136309** in serum-free RPMI 1640 to achieve final desired concentrations (e.g., 0.1 nM to 1 μ M). Prepare a vehicle control with the same final concentration of DMSO.
- Pre-treatment: Incubate the cell suspension with the various concentrations of **PF-4136309** or vehicle control for 30-60 minutes at 37°C.[9]
- Assay Setup: Add 600 μ L of serum-free RPMI 1640 containing an optimal concentration of CCL2 (e.g., 10-50 ng/mL, to be determined empirically) to the lower wells of a 24-well plate. [5][10] Add serum-free medium without CCL2 to negative control wells.

- Cell Seeding: Carefully place the Transwell inserts into the wells. Add 100 μ L of the pre-treated cell suspension to the upper chamber of each insert.[\[5\]](#)
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours.[\[5\]](#)
- Quantification:
 - Carefully remove the inserts.
 - Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.[\[5\]](#)
 - Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes.
 - Stain the cells with Crystal Violet solution for 15 minutes.
 - Wash the inserts with water to remove excess stain and allow to air dry.
 - Count the number of migrated cells in several random fields under a microscope. Alternatively, elute the stain with a destaining solution and measure the absorbance at 570 nm using a microplate reader.[\[5\]](#)
- Data Analysis: Calculate the percentage of migration inhibition for each **PF-4136309** concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the antagonist concentration to determine the IC₅₀ value.

Intracellular Calcium Mobilization Assay

This assay measures the ability of **PF-4136309** to block the CCL2-induced transient increase in intracellular calcium concentration.

Experimental Workflow:



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Figure 3: Experimental workflow for the intracellular calcium mobilization assay.

Materials:

- CCR2-expressing cells (e.g., THP-1)
- Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
- Fluo-4 AM calcium indicator dye
- Pluronic F-127 (optional, to aid dye loading)
- Probenecid (optional, to prevent dye extrusion)
- Recombinant Human CCL2 (MCP-1)
- **PF-4136309**
- Vehicle control (e.g., DMSO)
- 96-well black, clear-bottom plates
- Fluorescence microplate reader with kinetic reading and injection capabilities

Protocol:

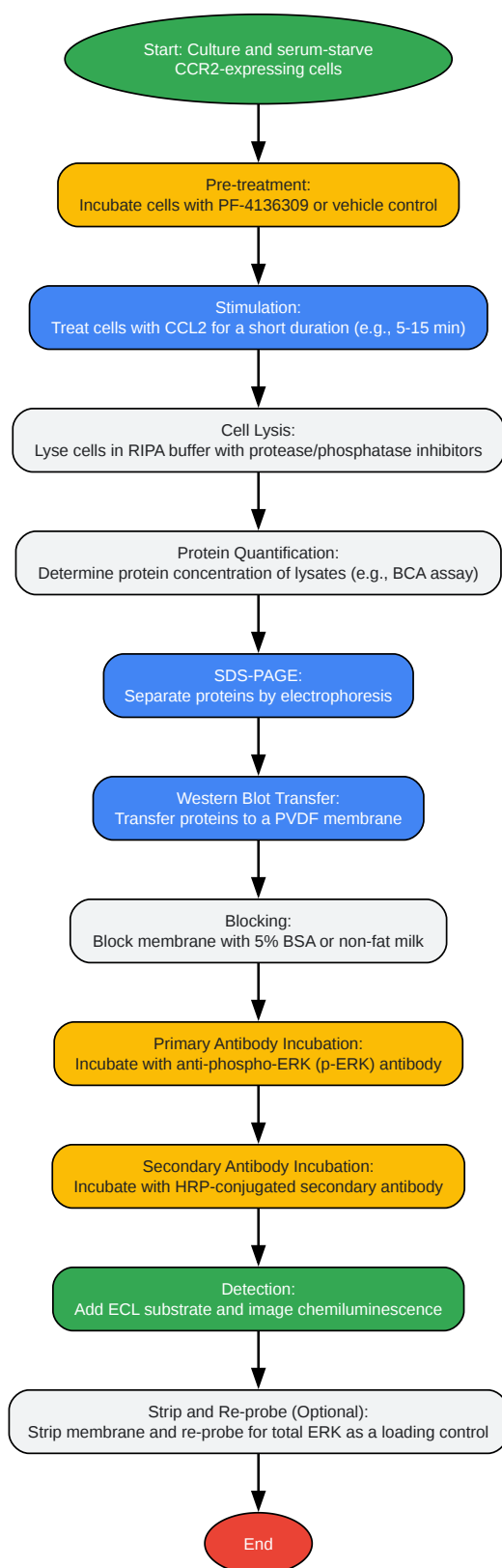
- Cell Preparation: Harvest THP-1 cells and resuspend them in assay buffer at a concentration of $1-2 \times 10^6$ cells/mL.[11]
- Dye Loading: Add Fluo-4 AM to the cell suspension to a final concentration of 2-5 μ M.[12] Pluronic F-127 can be added to aid in dye solubilization. Incubate for 30-60 minutes at 37°C in the dark.[12]
- Washing: Pellet the cells by centrifugation and wash twice with assay buffer to remove extracellular dye.[4]
- Plating: Resuspend the cells in assay buffer and plate 100 μ L per well in a 96-well plate.[11]
- Compound Addition: Add 50 μ L of **PF-4136309** at various concentrations or vehicle control to the wells.

- Incubation: Incubate the plate for 15-30 minutes at 37°C.[11]
- Measurement:
 - Place the plate in a fluorescence microplate reader set to an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[11]
 - Record a baseline fluorescence reading for 10-20 seconds.
 - Inject 50 µL of CCL2 at a predetermined optimal concentration (e.g., 100 ng/mL) into each well.
 - Continue to kinetically record the fluorescence intensity for 60-120 seconds to capture the peak calcium response.[13]
- Data Analysis: Determine the peak fluorescence intensity for each well. Calculate the percentage of inhibition of the CCL2-induced calcium flux for each **PF-4136309** concentration compared to the vehicle control. Plot the percentage of inhibition against the log of the antagonist concentration to determine the IC50 value.

ERK Phosphorylation Assay (Western Blot)

This assay determines the ability of **PF-4136309** to inhibit CCL2-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream effector in the CCR2 signaling pathway.

Experimental Workflow:



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Figure 4: Experimental workflow for the ERK phosphorylation Western blot assay.

Materials:

- CCR2-expressing cells (e.g., THP-1)
- Cell culture medium
- Recombinant Human CCL2 (MCP-1)
- **PF-4136309**
- Vehicle control (e.g., DMSO)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
- Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)
- Imaging system

Protocol:

- **Cell Culture and Starvation:** Culture THP-1 cells to 70-80% confluency. Serum-starve the cells for 12-24 hours prior to the experiment to reduce basal ERK phosphorylation.[\[1\]](#)
- **Compound Treatment and Stimulation:**

- Pre-treat cells with various concentrations of **PF-4136309** or vehicle control for 30-60 minutes.
- Stimulate the cells with an optimal concentration of CCL2 (e.g., 50-100 ng/mL) for 5-15 minutes at 37°C.[1]
- Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.[14]
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method.[14]
- Western Blotting:
 - Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[14]
 - Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.[14]
 - Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.[14]
 - Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
 - Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[14]
- Loading Control: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.[1][15]
- Data Analysis: Quantify the band intensities for p-ERK and t-ERK using densitometry software. Normalize the p-ERK signal to the t-ERK signal for each sample. Calculate the percentage of inhibition of CCL2-induced ERK phosphorylation for each **PF-4136309** concentration and determine the IC50 value.

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